![molecular formula C23H13ClF2N2O2S B2359322 3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902294-21-7](/img/no-structure.png)

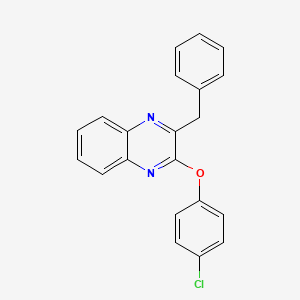

3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

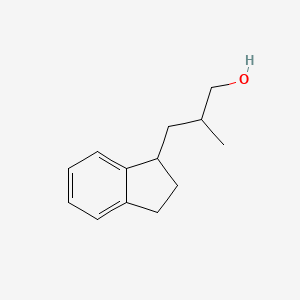

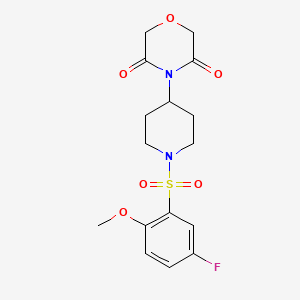

3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H13ClF2N2O2S and its molecular weight is 454.88. The purity is usually 95%.

BenchChem offers high-quality 3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed methodologies for synthesizing various derivatives of thieno[3,2-d]pyrimidines, including the compound of interest, by employing different synthetic routes. The synthesis processes often involve cyclization reactions, nucleophilic substitutions, and the introduction of specific functional groups to achieve targeted molecular structures. These synthetic approaches enable the production of compounds with potential biological activities and allow for the exploration of their chemical properties.

One notable example includes the synthesis of substituted thienopyrimidines, which was achieved by first synthesizing ethyl 2-aminothiophene-3carboxylate, followed by the preparation of key intermediates and subsequent cyclization with various aromatic amines. The synthesized compounds were characterized using techniques such as MP, TLC, IR, and NMR spectra to confirm their structures (More et al., 2013).

Biological Activity

The biological activity of thieno[3,2-d]pyrimidine derivatives has been a significant area of interest. These compounds have been evaluated for various biological activities, including larvicidal, antibacterial, urease inhibition, and herbicidal activities. For instance, a study on pyrimidine-linked morpholinophenyl derivatives reported significant larvicidal activity against third instar larvae, indicating the potential use of these compounds in pest control (Gorle et al., 2016).

Another study focused on the synthesis and herbicidal activities of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, demonstrating that specific derivatives exhibited good herbicidal activities against Brassica napus. This suggests the potential agricultural applications of these compounds in controlling weed growth (Huazheng, 2013).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 3-(3-chloro-4-fluorophenyl) and 1-(4-fluorobenzyl) substituents. The synthesis will involve multiple steps including cyclization, alkylation, and halogenation reactions.", "Starting Materials": [ "2-Aminobenzoic acid", "2-Thiophenecarboxylic acid", "Ethyl acetoacetate", "4-Fluorobenzyl bromide", "3-Chloro-4-fluoroaniline", "Sodium hydride", "Triethylamine", "N,N-Dimethylformamide", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Cyclization of 2-Aminobenzoic acid and 2-Thiophenecarboxylic acid using ethyl acetoacetate and sodium hydride in N,N-Dimethylformamide to form benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core.", "Step 2: Alkylation of benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core with 4-Fluorobenzyl bromide using triethylamine in N,N-Dimethylformamide to introduce the 1-(4-fluorobenzyl) substituent.", "Step 3: Halogenation of 1-(4-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with hydrochloric acid and sodium hydroxide in methanol to introduce the 3-(3-chloro-4-fluorophenyl) substituent.", "Step 4: Purification of the compound using column chromatography with chloroform and acetic acid as eluent." ] } | |

Número CAS |

902294-21-7 |

Fórmula molecular |

C23H13ClF2N2O2S |

Peso molecular |

454.88 |

Nombre IUPAC |

3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H13ClF2N2O2S/c24-17-11-15(9-10-18(17)26)28-22(29)21-20(16-3-1-2-4-19(16)31-21)27(23(28)30)12-13-5-7-14(25)8-6-13/h1-11H,12H2 |

Clave InChI |

UVLMUJIJOBHCTF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)F)C5=CC(=C(C=C5)F)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2359241.png)

![N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2359251.png)

![5-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2359252.png)

![(E)-2-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid](/img/structure/B2359260.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2359261.png)